An In-depth Technical Guide to LysoFP-NO2 and the Lysosome-Targetable Nitric Oxide Probe Lyso-NINO
An In-depth Technical Guide to LysoFP-NO2 and the Lysosome-Targetable Nitric Oxide Probe Lyso-NINO
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of two distinct fluorescent probes: LysoFP-NO2, a lysosome-targetable probe for carbon monoxide (CO), and Lyso-NINO, a lysosome-specific two-photon fluorescent probe for nitric oxide (NO). It has come to our attention that there is a common misconception regarding the target analyte of LysoFP-NO2. This document clarifies that LysoFP-NO2 is designed for the detection of CO, not NO. To address the interest in lysosomal nitric oxide detection, this guide offers a detailed examination of Lyso-NINO as a pertinent and effective tool. This whitepaper serves as a vital resource for researchers in cell biology, pharmacology, and drug development, offering detailed data, experimental protocols, and visualizations to facilitate the effective use of these probes in laboratory settings.
LysoFP-NO2: A Lysosome-Targetable Fluorescent Probe for Carbon Monoxide
LysoFP-NO2 is a "turn-on" fluorescent probe specifically designed to detect carbon monoxide within the lysosomes of living cells. Its mechanism of action involves the reduction of a nitro group to a highly fluorescent amine group in the presence of CO, leading to a significant increase in fluorescence intensity.
Chemical Structure and Properties
The chemical and photophysical properties of LysoFP-NO2 are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[2-(4-morpholinyl)ethyl]-5-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione | [Vendor Data] |
| Molecular Formula | C₁₈H₁₇N₃O₅ | [Vendor Data] |
| Molecular Weight | 355.34 g/mol | [Vendor Data] |
| CAS Number | 69408-75-9 | [Vendor Data] |
| Excitation Wavelength (λex) | 440 nm | |
| Emission Wavelength (λem) | 528 nm | |
| Fluorescence Quantum Yield (Φ) | >0.6 (as LysoFP-NH₂) | |
| Solubility | Soluble in DMSO | [Vendor Data] |
| Selectivity | Selective for CO over various reactive nitrogen, oxygen, and sulfur species. |
Mechanism of Action and Signaling Pathway
LysoFP-NO2 operates on a "turn-on" mechanism. In its native state, the nitro group on the naphthalimide fluorophore quenches its fluorescence. Upon reaction with carbon monoxide, the nitro group is reduced to an amino group, forming the highly fluorescent compound LysoFP-NH2. This process results in a greater than 75-fold increase in fluorescence intensity. The morpholine moiety facilitates the accumulation of the probe within the acidic environment of the lysosomes.
Chemical Structure Diagram
Experimental Protocol: Detection of Carbon Monoxide in Living Cells
Materials:
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LysoFP-NO2
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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Cell culture medium
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Live cells (e.g., MCF7)
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Carbon monoxide releasing molecule (e.g., CORM-3)
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Fluorescence microscope with appropriate filters for excitation at ~440 nm and emission at ~530 nm.
Procedure:
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Probe Preparation: Prepare a stock solution of LysoFP-NO2 (e.g., 1 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
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Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
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Probe Loading: Dilute the LysoFP-NO2 stock solution in pre-warmed cell culture medium to a final concentration of 30 µM. Remove the existing medium from the cells and incubate them with the LysoFP-NO2-containing medium at 37°C in a CO₂ incubator for 30 minutes.
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Washing: After incubation, wash the cells three times with warm PBS (pH 7.4) to remove any excess probe.
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CO Induction (Optional): To induce intracellular CO, treat the cells with a CO-releasing molecule such as CORM-3 at a suitable concentration and for an appropriate duration, as determined by the experimental design.
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Fluorescence Imaging: Image the cells using a fluorescence microscope. Acquire images in the green channel (excitation ~440 nm, emission ~530 nm). A significant increase in fluorescence intensity in the lysosomes indicates the presence of carbon monoxide.
